
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is a member of the class of substituted anilines. This compound is characterized by the presence of two methyl groups at positions 2 and 3, two nitro groups at positions 4 and 6, and a pentan-3-yl group attached to the nitrogen atom of the aniline ring. It is primarily used as a herbicide to control annual grasses and broad-leaved weeds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline typically involves the following steps:
Nitration: The starting material, 2,3-dimethylaniline, undergoes nitration to introduce nitro groups at positions 4 and 6. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro-substituted positions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: 2,3-Dimethyl-4,6-diamino-N-(pentan-3-yl)aniline.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: 2,3-Dicarboxy-4,6-dinitro-N-(pentan-3-yl)aniline.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is widely used in scientific research due to its herbicidal properties. It is employed in studies related to:
Agriculture: Research on weed control and crop protection.
Environmental Science: Studies on the environmental impact and degradation of herbicides.
Chemistry: Investigations into the synthesis and reactivity of substituted anilines.
Biology: Research on the effects of herbicides on plant physiology and biochemistry
Mecanismo De Acción
The primary mechanism of action of 2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is the inhibition of cell division and elongation in susceptible plant species. This is achieved by interfering with microtubule formation, which is essential for cell division. The compound binds to tubulin, preventing its polymerization into microtubules, thereby disrupting the mitotic spindle and halting cell division .
Comparación Con Compuestos Similares
2,3-Dimethyl-4,6-dinitro-N-(pentan-3-yl)aniline is similar to other dinitroaniline herbicides such as:
Pendimethalin: Also inhibits cell division and elongation but has different substituents on the aniline ring.
Trifluralin: Another dinitroaniline herbicide with similar mode of action but different chemical structure.
Oryzalin: Similar herbicidal properties but used primarily in rice cultivation
The uniqueness of this compound lies in its specific substituents, which confer distinct physical and chemical properties, making it suitable for particular agricultural applications .
Propiedades
Fórmula molecular |
C13H19N3O4 |
|---|---|
Peso molecular |
281.31 g/mol |
Nombre IUPAC |
2,3-dimethyl-4,6-dinitro-N-pentan-3-ylaniline |
InChI |
InChI=1S/C13H19N3O4/c1-5-10(6-2)14-13-9(4)8(3)11(15(17)18)7-12(13)16(19)20/h7,10,14H,5-6H2,1-4H3 |
Clave InChI |
YUFYALPHSRNBJC-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=C(C=C(C(=C1C)C)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[amino-[2-chloroethyl(2-ethoxyethyl)amino]phosphoryl]oxypropan-1-ol](/img/structure/B13855428.png)
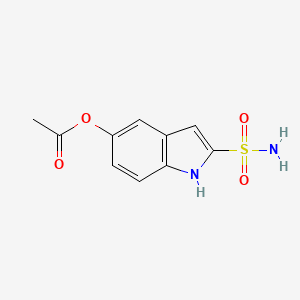
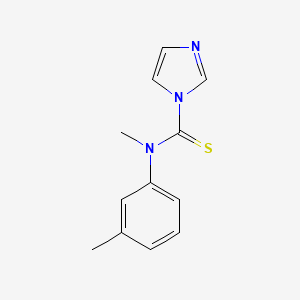
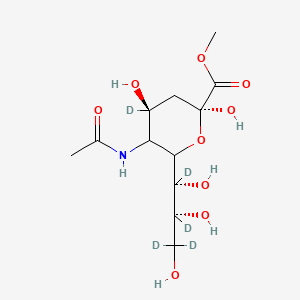
![3-(4-Chloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)-3-oxopropanenitrile](/img/structure/B13855448.png)

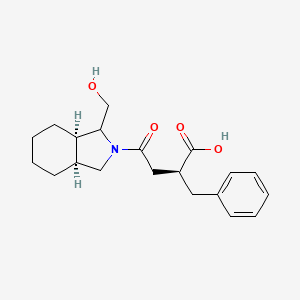
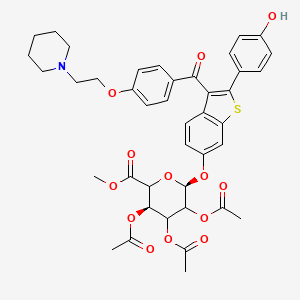
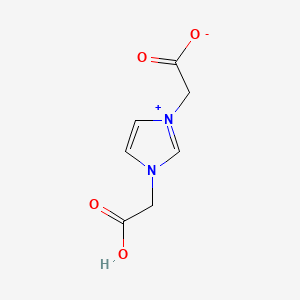


![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(piperidin-4-ylamino)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13855508.png)
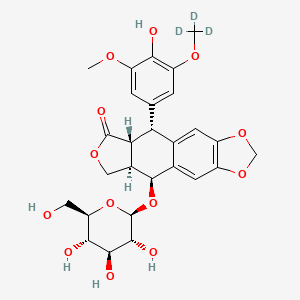
![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
